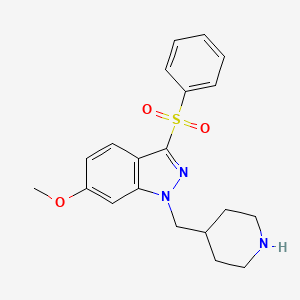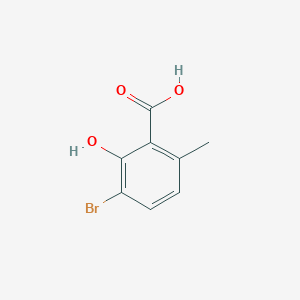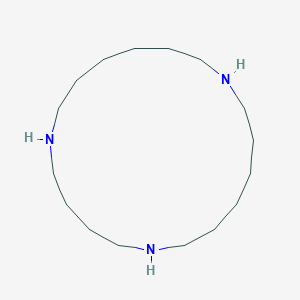
1,6,13-Triazacyclononadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,13-Triazacyclononadecane is a macrocyclic compound that contains three nitrogen atoms within a 19-membered ring. This compound is part of a broader class of macrocyclic ligands known for their ability to form stable complexes with metal ions. These complexes have significant applications in various fields, including catalysis, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6,13-Triazacyclononadecane can be synthesized through several methods. One common approach involves the cyclization of linear precursors containing nitrogen atoms. For example, the reaction of a triamine with a dihaloalkane under basic conditions can lead to the formation of the desired macrocycle. The reaction typically requires a high dilution to favor the intramolecular cyclization over intermolecular polymerization.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes to maximize yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions may be fine-tuned to ensure the efficient formation of the macrocyclic structure.
Chemical Reactions Analysis
Types of Reactions
1,6,13-Triazacyclononadecane undergoes various chemical reactions, including:
Oxidation: The nitrogen atoms in the macrocycle can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield secondary amines.
Scientific Research Applications
1,6,13-Triazacyclononadecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes can be used as catalysts in various chemical reactions.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: The compound is used in the development of advanced materials, including sensors and separation membranes.
Mechanism of Action
The mechanism by which 1,6,13-Triazacyclononadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocycle act as electron donors, coordinating with metal ions to form stable chelates. These metal complexes can then participate in various catalytic and biological processes, depending on the specific metal ion and the surrounding environment.
Comparison with Similar Compounds
1,6,13-Triazacyclononadecane can be compared with other macrocyclic compounds such as:
1,4,7-Triazacyclononane: This compound has a smaller ring size and different coordination properties.
1,4,8,11-Tetraazacyclotetradecane: This compound contains four nitrogen atoms and forms more stable complexes with certain metal ions.
1,5,9,13-Tetraazacyclohexadecane: This compound has a larger ring size and different chemical reactivity.
The uniqueness of this compound lies in its specific ring size and the arrangement of nitrogen atoms, which confer distinct coordination properties and reactivity compared to other macrocyclic compounds.
Properties
CAS No. |
652130-90-0 |
|---|---|
Molecular Formula |
C16H35N3 |
Molecular Weight |
269.47 g/mol |
IUPAC Name |
1,6,13-triazacyclononadecane |
InChI |
InChI=1S/C16H35N3/c1-3-7-13-18-15-9-10-16-19-14-8-4-2-6-12-17-11-5-1/h17-19H,1-16H2 |
InChI Key |
MSZCGVLDROCZTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCNCCCCNCCCCCCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


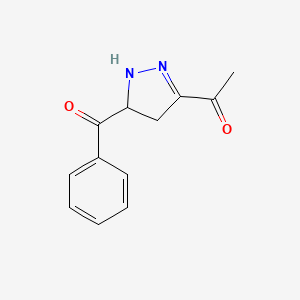
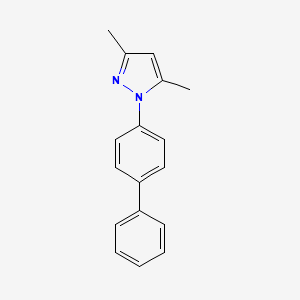
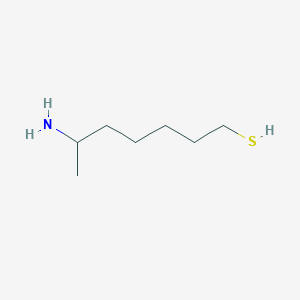

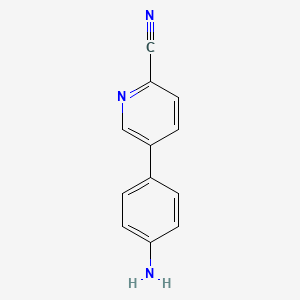


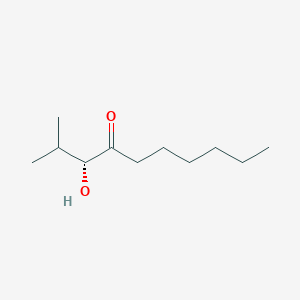
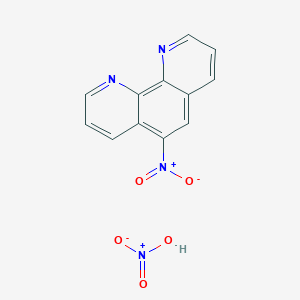
![(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12521315.png)


